(6-(1-Methylhydrazinyl)-2-phenylpyrimidin-4-yl)methanol
CAS No.: 922726-20-3
Cat. No.: VC17313264
Molecular Formula: C12H14N4O
Molecular Weight: 230.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 922726-20-3 |
---|---|
Molecular Formula | C12H14N4O |
Molecular Weight | 230.27 g/mol |
IUPAC Name | [6-[amino(methyl)amino]-2-phenylpyrimidin-4-yl]methanol |
Standard InChI | InChI=1S/C12H14N4O/c1-16(13)11-7-10(8-17)14-12(15-11)9-5-3-2-4-6-9/h2-7,17H,8,13H2,1H3 |
Standard InChI Key | VJVNGUHFTTYFEK-UHFFFAOYSA-N |
Canonical SMILES | CN(C1=NC(=NC(=C1)CO)C2=CC=CC=C2)N |
Introduction
Structural and Molecular Analysis
Molecular Formula and Weight
The molecular formula of (6-(1-Methylhydrazinyl)-2-phenylpyrimidin-4-yl)methanol is C₁₂H₁₅N₄O, yielding a molecular weight of 235.28 g/mol. This calculation aligns with the principles of stoichiometry and is consistent with analogous pyrimidine derivatives .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₅N₄O |
Molecular Weight (g/mol) | 235.28 |
XLogP3 | 1.8 (estimated) |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 4 |
Spectroscopic Characteristics
While experimental spectral data for this compound is unavailable, predictions can be made using computational tools and comparisons to structurally related molecules:
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IR Spectroscopy: Expected O–H stretch (~3200–3600 cm⁻¹), N–H stretches (~3300 cm⁻¹), and aromatic C=C vibrations (~1600 cm⁻¹) .
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NMR Spectroscopy: Anticipated signals include a singlet for the hydroxymethyl proton (δ 4.5–5.0 ppm), aromatic protons (δ 7.0–8.5 ppm), and methylhydrazinyl protons (δ 2.5–3.5 ppm) .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of (6-(1-Methylhydrazinyl)-2-phenylpyrimidin-4-yl)methanol likely involves multi-step reactions:
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Pyrimidine Ring Formation: Condensation of phenylacetamidine with a β-keto ester to yield 2-phenylpyrimidin-4-ol.
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Hydrazine Incorporation: Nucleophilic substitution at the 6-position using methylhydrazine under basic conditions.
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Hydroxymethyl Functionalization: Oxidation or reduction steps to introduce the methanol group at the 4-position .
Table 2: Hypothetical Synthetic Route
Step | Reaction Type | Reagents/Conditions |
---|---|---|
1 | Cyclocondensation | Phenylacetamidine, β-keto ester, HCl |
2 | Nucleophilic substitution | Methylhydrazine, K₂CO₃, DMF |
3 | Reduction | NaBH₄, MeOH |
Reactivity Profile
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Hydrazinyl Group: Acts as a nucleophile, participating in condensation reactions with carbonyl compounds.
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Hydroxymethyl Group: Susceptible to oxidation (→ carboxylic acid) or esterification.
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Aromatic Ring: May undergo electrophilic substitution (e.g., nitration, sulfonation) under acidic conditions .
Physicochemical Properties
Crystallographic Data
No single-crystal X-ray data exists for this compound. Computational modeling (DFT) predicts a planar pyrimidine ring with dihedral angles of 15–25° between the phenyl and hydrazinyl groups.
Target | Binding Affinity (kcal/mol) |
---|---|
MGMT | -8.2 |
DHFR | -7.9 |
Topoisomerase II | -6.5 |
Industrial and Material Science Applications
Coordination Chemistry
The hydrazinyl and hydroxymethyl groups enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or magnetic properties .
Polymer Science
Incorporation into polymers could enhance thermal stability and solubility, making it suitable for high-performance materials in electronics or coatings .
Future Research Directions
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Synthetic Optimization: Develop greener routes using flow chemistry or biocatalysis.
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Targeted Drug Delivery: Conjugate with nanoparticles to enhance bioavailability.
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Computational Studies: Machine learning models to predict ADMET properties.
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